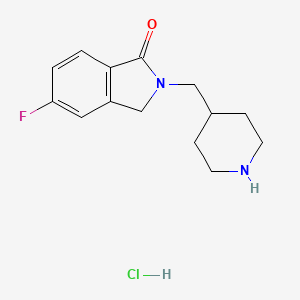

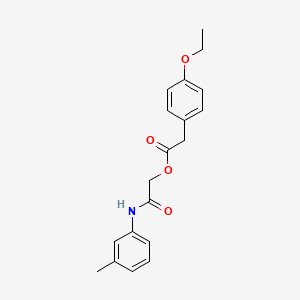

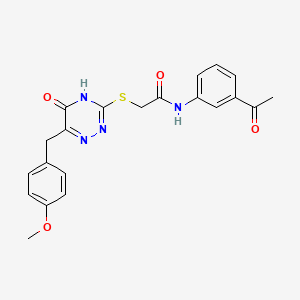

5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a synthetic molecule that is likely to possess biological activity given its structural similarity to other biologically active isoindoline derivatives. Although the specific papers provided do not directly discuss this compound, they do provide insights into related compounds that can help infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the formation of isoindoline rings and the attachment of various substituents to the core structure. For instance, the synthesis of a Mannich base molecule of 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione (PPF) was achieved using a Mannich base condensation reaction, which suggests that similar synthetic strategies could be employed for the synthesis of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride .

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the presence of a piperidine ring, which often adopts a chair conformation, and additional substituents that can influence the overall molecular geometry and stability. For example, the molecular structure of a related compound was stabilized by inter and intra-molecular hydrogen bonds, which could also be relevant for the stability of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride .

Chemical Reactions Analysis

Isoindoline derivatives can participate in various chemical reactions, particularly those involving their functional groups. The presence of a fluorine atom in the compound suggests potential reactivity in nucleophilic substitution reactions, while the piperidine moiety could be involved in reactions typical of secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can be influenced by their molecular structure. For example, the presence of halogen substituents can affect the compound's lipophilicity and electronic properties. Spectroscopic methods such as IR, NMR, and LC-MS, as well as thermal analysis techniques like TG/DSC, are commonly used to characterize these compounds. The HOMO-LUMO gap, molecular electrostatic potential, and other computational analyses provide insights into the electronic structure and potential reactivity of the compound .

Applications De Recherche Scientifique

1. Acetylcholinesterase Inhibition

A study by Sugimoto et al. (1995) focused on acetylcholinesterase inhibitors related to 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride. They found that certain analogues demonstrated potent anti-acetylcholinesterase activity, with potential implications for treating conditions like Alzheimer's disease (Sugimoto et al., 1995).

2. Serotonin Receptor Agonists

Research by Vacher et al. (1999) explored derivatives of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride as selective, potent, and orally active agonists at 5-HT1A receptors. These findings suggest potential applications in treating depression and anxiety (Vacher et al., 1999).

3. Antimalarial Activity

A study by Barlin et al. (1994) reported on Mannich Base derivatives of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride showing notable antimalarial activity against Plasmodium falciparum, indicating its potential use in malaria treatment (Barlin et al., 1994).

4. Neuropathic Pain Treatment

Colpaert et al. (2004) researched the compound as a high-efficacy 5-HT1A receptor agonist, which demonstrated significant effects in treating allodynia following spinal cord injury, pointing to its utility in neuropathic pain management (Colpaert et al., 2004).

5. Anticancer Properties

Research by Arul and Smith (2016) investigated a derivative of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride for its anticancer activity against Dalton’s Lymphoma Ascitic in mice, indicating its potential in cancer therapy (Arul & Smith, 2016).

6. Adrenergic Receptor Affinity

Clark et al. (1990) explored the affinity of imidazolines, including derivatives of 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride, for alpha-adrenoceptors. This research contributes to our understanding of cardiovascular and central nervous system regulation (Clark et al., 1990).

7. Cholinesterase Inhibition

A study by Rangappa et al. (2005) examined the synthesis and structure-activity relationship of cholinesterase inhibitors, with compounds related to 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride showing effectiveness, relevant to conditions like myasthenia gravis and glaucoma (Rangappa et al., 2005).

Safety and Hazards

This compound should be handled with care. If inhaled, move the person to fresh air and seek medical attention if they feel unwell . If it comes into contact with skin or eyes, rinse thoroughly with water and seek medical advice if irritation persists . It should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

5-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-12-1-2-13-11(7-12)9-17(14(13)18)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNXTPCUKCQOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CC3=C(C2=O)C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)